Methyl 3-cyano-4-ethyl-benzoate
Description
Its structure combines electron-withdrawing (cyano) and alkyl (ethyl) groups, which influence its reactivity, solubility, and stability.
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
methyl 3-cyano-4-ethylbenzoate |
InChI |
InChI=1S/C11H11NO2/c1-3-8-4-5-9(11(13)14-2)6-10(8)7-12/h4-6H,3H2,1-2H3 |
InChI Key |
HZZQFTKCBNIBKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)OC)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogues include:
Key Observations :
- Substituent Position: The cyano group at position 3 in the target compound (vs. position 4 in Ethyl 4-cyanobenzoate) may alter electronic effects, impacting reactivity in nucleophilic substitution or electrophilic aromatic substitution reactions .
- Ester Group: The methyl ester (vs. ethyl in Ethyl 4-cyanobenzoate) reduces molecular weight and may enhance solubility in polar solvents .
- Functional Groups: The cyano group’s electron-withdrawing nature contrasts with amino groups in Ethyl 3-amino-4-(methylamino)benzoate, which could affect hydrolysis rates and stability under acidic/basic conditions .
Physicochemical Properties
- Solubility: The methyl ester and cyano group likely make this compound less lipophilic than Ethyl 4-cyanobenzoate but more soluble than amino-substituted analogues (e.g., Ethyl 3-amino-4-(methylamino)benzoate) .
- Stability: Cyano groups are prone to hydrolysis under strong acidic/basic conditions, whereas acetamido groups (as in Methyl 4-acetamido-2-hydroxybenzoate) offer greater stability .
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